

Application Notes and Protocols for Oral Administration of Caylin-1 in Mice

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Compound of Interest

Compound Name: Caylin-1

Cat. No.: B15583412

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Caylin-1 is a potent small molecule inhibitor of the MDM2-p53 interaction, which leads to the activation of the p53 tumor suppressor pathway.^[1] This mechanism makes **Caylin-1** a promising candidate for cancer therapy.^[1] Preclinical evaluation of **Caylin-1** in mouse models is crucial for its development, and oral administration is a preferred route for many therapeutic agents. These application notes provide detailed protocols for the formulation and oral administration of **Caylin-1** to mice, facilitating in vivo efficacy and pharmacokinetic studies.

Physicochemical Properties of Caylin-1

A summary of the key physicochemical properties of **Caylin-1** is presented in Table 1. Understanding these properties is essential for developing a suitable oral formulation.

Property	Value	Reference
Molecular Formula	C ₃₀ H ₂₈ Cl ₄ N ₄ O ₄	
Molecular Weight	650.4 g/mol	
Solubility	Soluble in DMSO, DMF, and Ethanol	
Appearance	Crystalline solid	
Predicted LogP	6.5	
Hydrogen Bond Donors	1	
Hydrogen Bond Acceptors	8	

Table 1: Physicochemical properties of **Caylin-1**.

Experimental Protocols

Two primary methods for oral administration in mice are detailed below: oral gavage for precise dosing and voluntary oral administration in a palatable jelly for reduced stress.

Protocol 1: Formulation and Administration of Caylin-1 by Oral Gavage

Oral gavage ensures the accurate delivery of a specified dose of the compound directly into the stomach.^{[2][3][4]}

Materials:

- **Caylin-1** powder
- Vehicle solution: 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.25% (v/v) Tween 80 in sterile water
- Sterile water
- Microcentrifuge tubes

- Vortex mixer
- Sonicator
- Animal balance
- Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches with a rounded tip for adult mice)[2][5]
- Syringes (1 mL)

Procedure:

Part A: Preparation of **Caylin-1** Suspension (10 mg/mL)

- Prepare the vehicle solution:
 - Add 0.5 g of CMC to 100 mL of sterile water.
 - Heat and stir until the CMC is fully dissolved.
 - Allow the solution to cool to room temperature.
 - Add 0.25 mL of Tween 80 and mix thoroughly.
- Weigh **Caylin-1**: Accurately weigh the required amount of **Caylin-1** powder. For a 10 mg/mL suspension, weigh 10 mg of **Caylin-1** for each mL of vehicle.
- Prepare the suspension:
 - Place the weighed **Caylin-1** into a sterile microcentrifuge tube.
 - Add a small volume of the vehicle and vortex to create a paste.
 - Gradually add the remaining vehicle solution while continuously vortexing to ensure a homogenous suspension.
 - Sonicate the suspension for 10-15 minutes to reduce particle size and improve homogeneity.

- Storage: Prepare the suspension fresh on the day of the experiment. If necessary, it can be stored at 4°C for a short period, but it must be vortexed thoroughly before each use.

Part B: Oral Gavage Administration

- Animal Preparation:
 - Weigh the mouse to determine the correct dosing volume (e.g., for a 100 mg/kg dose in a 20 g mouse, the volume would be 0.2 mL of a 10 mg/mL suspension). The maximum recommended volume for oral gavage in mice is 10 mL/kg.[2][6]
- Restraint:
 - Firmly grasp the mouse by the loose skin over the neck and back (scruffing) to immobilize the head.[3]
 - Position the mouse vertically, allowing its body to be supported. This alignment helps to straighten the path to the esophagus.[4]
- Gavage Needle Insertion:
 - Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth; mark this length on the needle.[4]
 - Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[3] The mouse should swallow as the tube is gently passed.[4]
 - If any resistance is met, withdraw the needle and re-attempt. Do not force the needle, as this can cause esophageal or stomach perforation.[3]
- Dose Administration:
 - Once the needle is correctly positioned in the stomach (up to the pre-measured mark), slowly depress the syringe plunger to deliver the **Caylin-1** suspension.[6]
- Post-Administration Monitoring:

- Gently remove the gavage needle.
- Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or leakage of the substance from the mouth or nose, for at least 15 minutes.[\[4\]](#)

Protocol 2: Formulation and Voluntary Oral Administration of Caylin-1 in Jelly

This method is less stressful for the animals and is suitable for chronic dosing studies.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Materials:

- **Caylin-1** powder
- Vehicle (e.g., DMSO)
- Unflavored gelatin powder
- Non-caloric sweetener (e.g., sucralose)
- Food flavoring (e.g., strawberry)
- Sterile water
- 24-well plate or small molds
- Heating stir plate

Procedure:

Part A: Preparation of Medicated Jelly

- Prepare Sweetened Water: Dissolve sucralose in sterile water to a final concentration of 2% (w/v).
- Prepare Gelatin Solution:
 - In a small beaker, mix 1 part gelatin powder with 4 parts of the 2% sucralose solution.

- Gently heat on a stir plate until the gelatin is completely dissolved. Do not boil.
- Prepare **Caylin-1** Solution:
 - Calculate the total amount of **Caylin-1** needed for the batch of jellies. For example, to achieve a 10 mg/kg dose in a 20 g mouse eating a 0.2 g jelly piece, each piece should contain 0.2 mg of **Caylin-1**.
 - Dissolve the calculated amount of **Caylin-1** in a minimal volume of a suitable solvent like DMSO.
- Combine and Form Jellies:
 - While the gelatin solution is still warm (but not hot), add the **Caylin-1** solution and a few drops of food flavoring. Mix thoroughly.
 - Pipette a specific volume of the mixture into each well of a 24-well plate or mold.
 - Allow the jellies to set at 4°C for at least 30 minutes.
- Storage: Store the medicated jellies in a sealed container at 4°C for up to one week.

Part B: Training and Administration

- Training Phase (3-4 days):
 - Prior to the study, acclimate the mice to the jelly by providing them with non-medicated jelly pieces daily.^[7] This helps to overcome neophobia (fear of new food).
- Dosing:
 - On the day of dosing, provide each mouse with a pre-weighed piece of the **Caylin-1** medicated jelly.
 - Ensure each mouse consumes the entire piece to receive the full dose. It may be necessary to house mice individually during dosing.^[8]

Data Presentation

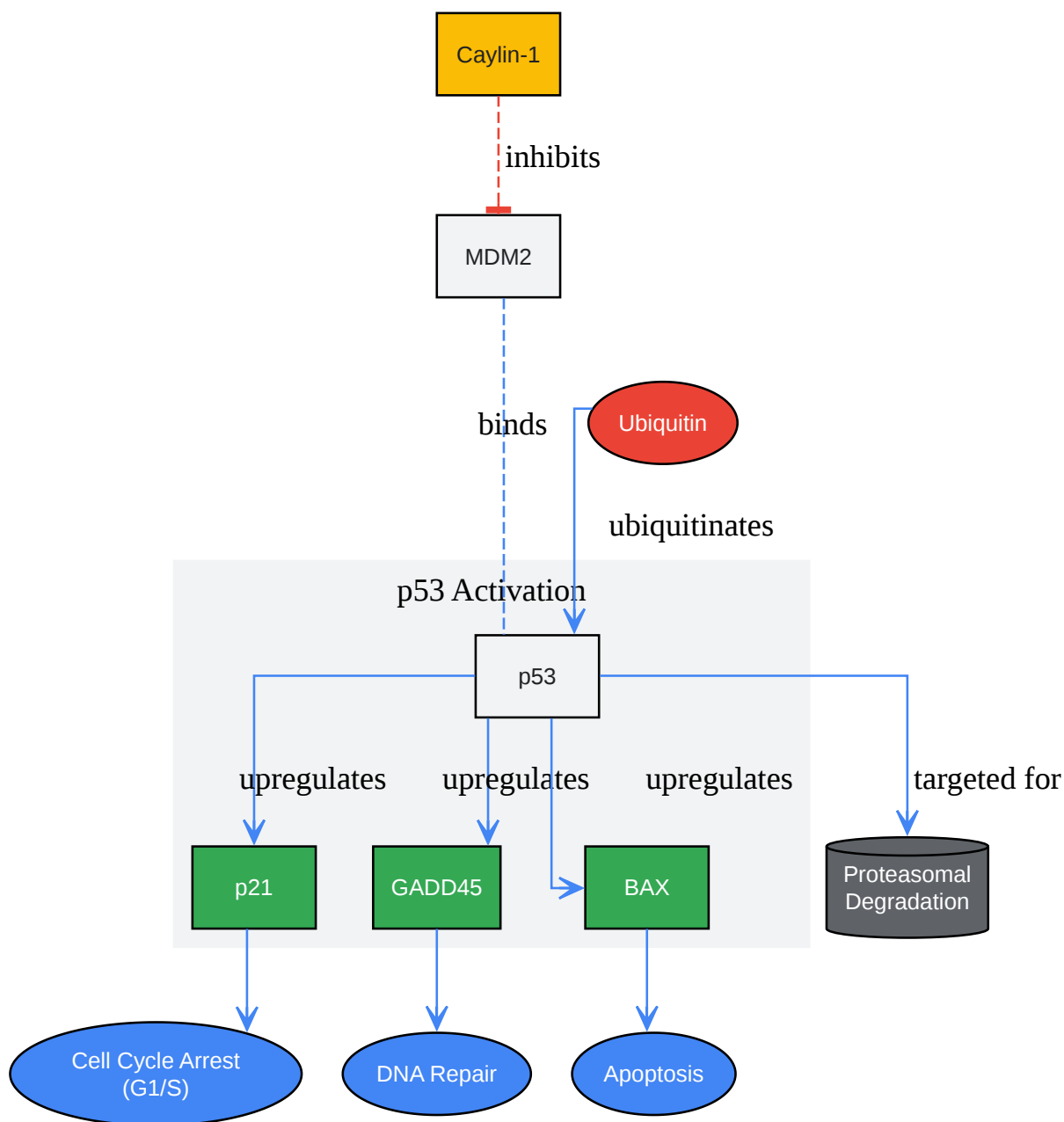
A hypothetical pharmacokinetic study was designed to assess the oral bioavailability of **Caylin-1** in mice following a single oral gavage dose of 100 mg/kg. The expected pharmacokinetic parameters are summarized in Table 2.

Parameter	Unit	Value (Mean \pm SD)
C _{max}	ng/mL	1250 \pm 210
T _{max}	hours	2.0 \pm 0.5
AUC _{0-t}	ng·h/mL	8750 \pm 1100
AUC _{0-∞}	ng·h/mL	9100 \pm 1250
t _{1/2}	hours	4.5 \pm 0.8
F (%)	%	15 \pm 4.2

Table 2: Hypothetical pharmacokinetic parameters of **Caylin-1** in mice after a single 100 mg/kg oral dose. (Note: These are example values and will vary based on the specific formulation and animal strain).[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Visualizations

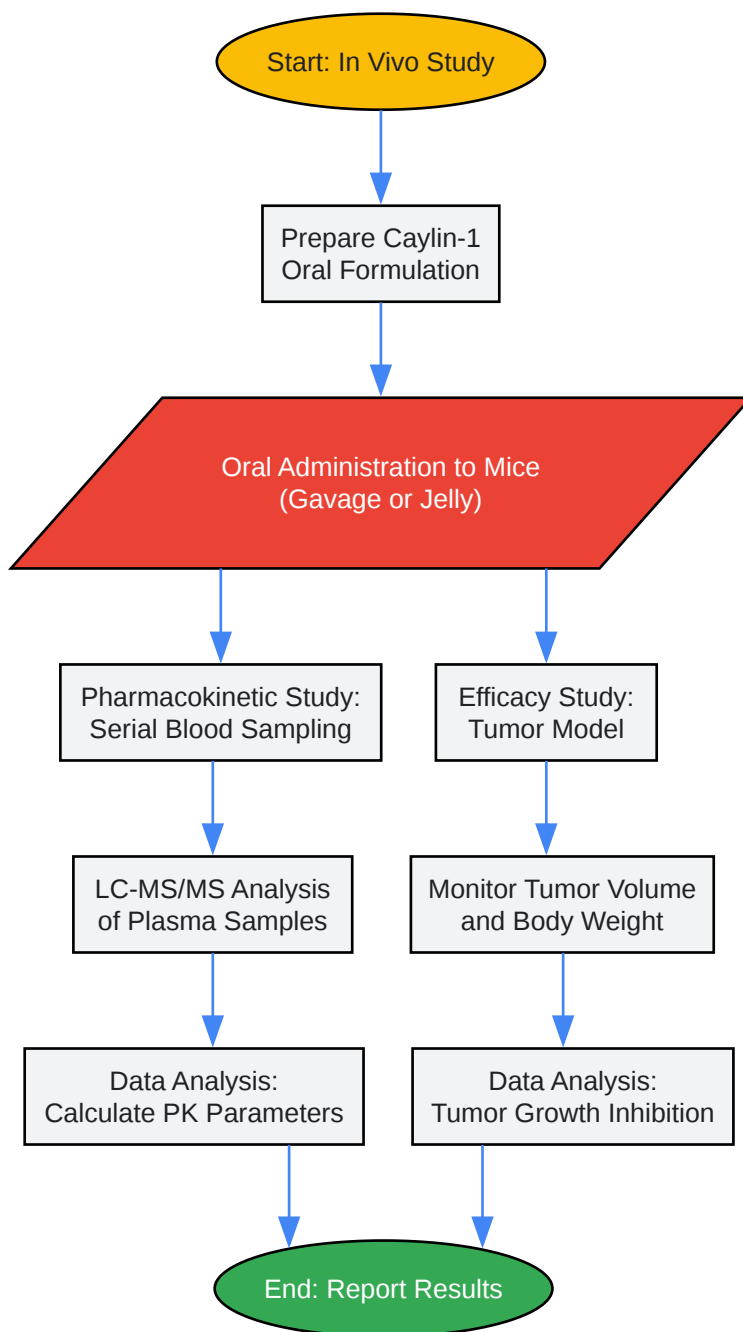
Signaling Pathway



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Caption: **Caylin-1** inhibits MDM2, leading to p53 stabilization and activation of downstream pathways.

Experimental Workflow



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Caption: Workflow for in vivo evaluation of orally administered **Caylin-1** in mice.

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